molecular formula C7H5IN2 B155929 6-iodo-1H-indazole CAS No. 261953-36-0

6-iodo-1H-indazole

Cat. No.: B155929
CAS No.: 261953-36-0
M. Wt: 244.03 g/mol
InChI Key: RSGAXJZKQDNFEP-UHFFFAOYSA-N
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Description

6-Iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The introduction of an iodine atom at the 6th position of the indazole ring enhances its reactivity and potential for further functionalization. This compound is particularly significant in the synthesis of pharmaceuticals, including anticancer agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-iodo-1H-indazole typically involves the iodination of 1H-indazole. One common method is the direct iodination using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of catalytic amounts of iodine and a suitable oxidant in a solvent system optimized for industrial processes ensures efficient production.

Chemical Reactions Analysis

General Chemical Reactivity

6-Iodo-1H-indazole participates in diverse chemical reactions due to its functional groups:

  • Reactions with Boronic Acids: Reacting this compound with boronic acids under palladium catalysis yields diverse derivatives with enhanced biological activity.

  • Suzuki Coupling: this compound can undergo Suzuki coupling reactions with various compounds to form key intermediates . For example, it reacts with 2-1 or 2-2 through Suzuki coupling to give key intermediates 2-4 and 2-5 .

Iodination

Iodination of this compound (100) yields 3,6-di iodo-1H-indazole (101) .

N-Alkylation

1-H indazole is more stable than its 2-H indazole tautomer. For N1 alkylation, the substrate must convert from the lower-energy 1-H tautomer to the higher-energy 2-H form, which incurs an additional energy cost. Consequently, the total reaction energy barrier for N1 alkylation is higher than that for N2 alkylation .

Examples of Reactions

The following table summarizes examples of chemical reactions involving this compound, based on the search results.

Reactant(s)ConditionsProduct(s)YieldRef
6-Bromoindazole, potassium iodide, copper(I) iodide, tetra-(n-butyl)ammonium iodide, N,N-dimethylethylenediamine1,4-dioxane, reflux, 48 hThis compound85%
2-mercapto-N-methylbenzamide, cesium hydroxide, tris-(dibenzylideneacetone)dipalladium(0), 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene1-methyl-pyrrolidin-2-one, water, 80℃, 18.5h2-(3-Iodo-1H-indazol-6-ylsulfanyl)-N-methyl-benzamideN/A
3-thiopheneboronic acidAmmonium chloride, tetrahydrofuran6-(3-thienyl)-1H-indazole71%
Sodium t-butoxide, mesitylenesulfonyl chlorideTetrahydrofuran, 0 C to 23 C6-iodo-1-(2,4,6-trimethyl-benzenesulfonyl)-1H-indazole100%
(5-iodo-2-methylphenyl)amine, sodium nitriteAcetic acid, water, 20℃This compoundN/A
IodineDMF, KOH pellets, room temperature, 1h3-iodo-1H-indazole77%
6-bromo-1H-indazole, KOH, I2DMF, Room temperature, 3 hrs6-Bromo-3-iodo-1H-indazole71.2%
2-mercapto-N-methylbenzamide, Pd2(dba)3, Xantphos, 50% aqueous CsOH solutionNMP, 80°C, 18 hours2-(3-Iodo-1H-indazol-6-ylsulfanyl)-N-methyl-benzamideN/A

Scientific Research Applications

Pharmaceutical Development

6-Iodo-1H-indazole serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and cancer. Its derivatives have shown promising antitumor activities.

Case Study: Antitumor Activity

A study highlighted the synthesis of an indazole derivative (6o) that exhibited a potent inhibitory effect against the K562 leukemia cell line, with an IC50 value of 5.15 µM. This compound demonstrated selectivity for normal cells, indicating potential for developing low-toxicity anticancer agents .

Table 1: Antitumor Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Selectivity Ratio
6oK5625.156.43
5-FuK562Not specifiedN/A

Agricultural Chemistry

In agricultural chemistry, this compound is employed in the formulation of agrochemicals, contributing to the development of effective pesticides and herbicides that minimize harm to non-target species. Its unique chemical structure allows for enhanced efficacy in pest control.

Material Science

This compound is utilized in the production of advanced materials such as polymers and coatings. Its incorporation can improve the durability and resistance of materials to environmental factors, making it valuable in various industrial applications.

Biochemical Research

Researchers leverage this compound in studies related to enzyme inhibition and receptor binding. It aids in elucidating biological pathways and disease mechanisms, providing insights into potential therapeutic targets.

Example: Enzyme Inhibition Studies

Studies have shown that indazole derivatives can inhibit specific enzymes involved in disease pathways, contributing to a better understanding of their mechanisms and potential therapeutic interventions .

Analytical Chemistry

In analytical chemistry, this compound is used to develop methods for detecting and quantifying other compounds. Its stability and reactivity make it suitable for various chemical analyses, enhancing accuracy in results.

Mechanism of Action

The mechanism of action of 6-iodo-1H-indazole depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of enzymes or receptors. For example, it can inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cancer cell proliferation.

Comparison with Similar Compounds

    1H-Indazole: The parent compound without the iodine substitution.

    6-Bromo-1H-indazole: Similar structure with a bromine atom instead of iodine.

    6-Chloro-1H-indazole: Similar structure with a chlorine atom instead of iodine.

Uniqueness: 6-Iodo-1H-indazole is unique due to the presence of the iodine atom, which enhances its reactivity and allows for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules. Compared to its bromo and chloro counterparts, the iodine atom provides different electronic and steric properties, influencing the compound’s reactivity and interactions in chemical and biological systems.

Biological Activity

6-Iodo-1H-indazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound has the molecular formula C7H5IN2C_7H_5IN_2 and a molecular weight of approximately 232.03 g/mol. It appears as a yellow to orange crystalline powder with a melting point ranging from 206 to 211 °C .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. One significant study investigated its effects on the K562 cell line, a model for chronic myeloid leukemia (CML). The compound demonstrated an IC50 value of 5.15 µM, indicating effective inhibition of cell proliferation .

The mechanism by which this compound induces apoptosis in cancer cells involves several pathways:

  • Apoptosis Induction : The compound was shown to increase apoptosis rates in K562 cells in a dose-dependent manner. After treatment with varying concentrations (10, 12, and 14 µM), apoptosis rates increased significantly from 9.64% to 37.72% .
  • Cell Cycle Arrest : Treatment with this compound resulted in cell cycle arrest at the G0/G1 phase, with an increase in the population from 29.4% (control) to 41.1% at higher concentrations .
  • Protein Expression Modulation : The compound affects key proteins involved in apoptosis regulation, decreasing Bcl-2 (an anti-apoptotic protein) and increasing Bax (a pro-apoptotic protein). Additionally, it modulates the p53/MDM2 pathway by upregulating p53 protein levels while downregulating MDM2 .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity . It has been noted for its effectiveness against various microbial strains, including Gram-positive and Gram-negative bacteria . The compound's mechanism likely involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

StudyFocusFindings
Anticancer ActivityInhibitory effect on K562 cells (IC50 = 5.15 µM), induced apoptosis and cell cycle arrest.
Antileishmanial ActivityDerivatives showed promising growth inhibition against Leishmania major, with strong binding affinity to trypanothione reductase enzyme.
General Biological EvaluationIndazole derivatives displayed various pharmacological activities including anticancer and antimicrobial effects.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 6-iodo-1H-indazole for reproducibility in medicinal chemistry applications?

Methodological Answer:

  • Route selection : Prioritize iodination of indazole precursors (e.g., via electrophilic substitution using iodine monochloride in acetic acid) .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (>95%) or NMR (e.g., absence of unreacted starting material at δ 7.2–8.5 ppm) .
  • Yield improvement : Optimize reaction temperature (60–80°C) and stoichiometry (1.2–1.5 eq iodine source) to minimize byproducts like di-iodinated derivatives .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Perform reactions in a fume hood due to risks of inhalation toxicity (LD50 >300 mg/kg in rodents) .
  • Waste disposal : Neutralize residual iodine with sodium thiosulfate before disposal .

Q. How can crystallographic data for this compound be validated using SHELX software?

Methodological Answer:

  • Structure solution : Use SHELXD for initial phasing with high-resolution data (≤ 1.0 Å). Refine with SHELXL, applying restraints for C–I bond lengths (2.09–2.15 Å) .
  • Validation : Check R-factor convergence (< 5%), ADPs for iodine atoms, and Hirshfeld surface analysis to confirm packing interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological activity data for this compound derivatives across different studies?

Methodological Answer:

  • Data triangulation : Cross-validate results using orthogonal assays (e.g., kinase inhibition vs. cellular proliferation) .
  • Batch analysis : Compare purity (HPLC/MS) and crystallinity (PXRD) of compounds, as impurities like 3-methyl-6-nitro-1H-indazole (common byproduct) may skew bioactivity .
  • Statistical rigor : Apply ANOVA or mixed-effects models to account for inter-lab variability .

Q. What experimental strategies can elucidate the role of this compound in modulating kinase targets (e.g., Axitinib intermediates)?

Methodological Answer:

  • Docking studies : Use Schrödinger Suite or AutoDock Vina to model iodine’s halogen bonding with ATP-binding pockets (e.g., VEGFR-2) .
  • Kinase profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • Metabolic stability : Assess hepatic microsomal half-life (e.g., human liver microsomes + NADPH) to prioritize derivatives .

Q. How can crystallographic disorder in this compound structures be addressed during refinement?

Methodological Answer:

  • Disorder modeling : Split iodine atoms into multiple positions (PART command in SHELXL) and apply ISOR/SADI restraints .
  • Data quality : Collect high-resolution data (synchrotron sources preferred) to reduce overfitting .
  • Validation tools : Use CheckCIF/PLATON to flag symmetry issues or unrealistic bond angles .

Q. What methodologies are recommended for analyzing structure-activity relationships (SAR) of this compound analogs?

Methodological Answer:

  • SAR libraries : Synthesize analogs with substitutions at positions 3, 4, and 7 to probe electronic/steric effects .
  • QSAR modeling : Employ Gaussian-based DFT calculations (e.g., HOMO-LUMO gaps) or ML algorithms (Random Forest) to predict IC50 values .
  • Biophysical validation : Use SPR or ITC to quantify binding affinities correlated with computational predictions .

Q. Data Management & Ethical Considerations

Q. How can researchers balance open-data sharing with privacy concerns when publishing datasets involving this compound?

Methodological Answer:

  • Anonymization : Remove vendor-specific identifiers (e.g., batch numbers) and aggregate raw spectral data .
  • Informed consent : Include clauses in IRB approvals for secondary data use, adhering to GDPR/Charité guidelines .
  • Repository selection : Deposit in FAIR-aligned repositories (e.g., Zenodo) with embargo options for sensitive data .

Properties

IUPAC Name

6-iodo-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGAXJZKQDNFEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60514491
Record name 6-Iodo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60514491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261953-36-0
Record name 6-Iodo-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261953-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Iodo-1H-indazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0261953360
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Iodo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60514491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium nitrite (5.87 g, 85 mmol) in water (20 mL) was added dropwise to an ice-cooled solution of 6-aminoindazole (10 g, 75.6 mmol) in DMF (80 mL) and hydrochloric acid (6M, 40 mL) and the mixture was stirred for 30 minutes. Potassium iodide (13.5 g) was then added in small portions (gas evolution occurred) and the mixture was stirred for 1 h before warming to room temperature for 16 h. The reaction was neutralized with aqueous sodium bisulfite followed by aqueous sodium hydroxide. The mixture was filtered to remove solid, and the solid was washed first with water to remove impurities, and then with ethyl acetate and THF to collect the product. The organic washes were evaporated and recombined with the aqueous layer for extraction with ethyl acetate (3×250 mL). The organic layer was washed sequentially with water and brine, dried over sodium sulfate, and the solvent was removed in vacuo. Filtration chromatography on silica gel (35-60% ethyl acetate in hexane) yield a yellow solid, which was then triturated with 50% ethyl acetate in hexane and finally ethyl acetate to yield the product (4.96 g).
Quantity
5.87 g
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reactant
Reaction Step One
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ice
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0 (± 1) mol
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20 mL
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10 g
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80 mL
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40 mL
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13.5 g
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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